
2-Amino-6-chloro-3-methylbenzoic acid
Overview
Description
2-Amino-6-chloro-3-methylbenzoic acid is a substituted benzoic acid derivative with the molecular formula C₈H₈ClNO₂ (molecular weight: 197.61 g/mol). It features an amino group (-NH₂) at position 2, a chlorine atom at position 6, and a methyl group (-CH₃) at position 3 on the benzene ring. This compound is structurally related to anthranilic acid (2-aminobenzoic acid) but incorporates additional halogen and alkyl substituents, which influence its physicochemical and reactivity profiles.
Mechanism of Action
Target of Action
As a common organic synthesis intermediate, it is primarily used to transform the molecular structure of the benzene ring .
Mode of Action
The mode of action of 2-Amino-6-chloro-3-methylbenzoic acid involves the transformation of the chlorine atom on the benzene ring to synthesize the target molecular structure . For example, the chlorine atom can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain .
Biochemical Pathways
The amine group on the benzene ring can be transformed into other active functional groups through diazotization reactions . By selectively controlling and coordinating these reactions, it is possible to quickly synthesize 1,2,3,5-tetrasubstituted benzene derivatives .
Result of Action
The transformation of the chlorine atom and the amine group on the benzene ring can lead to the synthesis of various molecular structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the reaction of this compound with N-chlorosuccinimide to produce a chlorine atom at the para position of the amine occurs in a DMF solvent . This reaction exhibits good regioselectivity, possibly due to the strong electron-donating ability of the amine, which leads to para-position reactivity .
Biological Activity
2-Amino-6-chloro-3-methylbenzoic acid, a compound with significant potential in medicinal chemistry, has been the subject of various studies exploring its biological activities. This article reviews its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure:
The compound is characterized by an amino group, a chlorine atom, and a methyl group attached to a benzoic acid backbone. This unique arrangement influences its reactivity and biological interactions.
Mechanism of Action:
The biological activity of this compound primarily involves:
- Nucleophilic Substitution Reactions: The amino group can participate in substitution reactions with various nucleophiles, while the chlorine atom can be replaced under specific conditions .
- Biochemical Pathways: The compound can undergo transformations that lead to the synthesis of various active functional groups, potentially modulating different biochemical pathways .
Antimicrobial Activity
Research indicates that this compound exhibits antibacterial properties . Studies have shown that it can inhibit the growth of certain bacterial strains, making it a candidate for further development in antimicrobial therapies .
Herbicidal Activity
The compound has also demonstrated herbicidal activity , particularly against specific weed species. It was effective in inhibiting the growth of seedlings from Digitaria sanguinalis and preventing the resprouting of Imperata cylindrica rhizomes . This suggests potential applications in agricultural chemistry.
Study on Antibacterial Properties
A study conducted to evaluate the antibacterial efficacy of this compound revealed that it showed significant inhibition against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
Bacterial Strain | MIC (μg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
P. aeruginosa | 64 |
This table illustrates the varying sensitivity of different bacterial strains to the compound, highlighting its potential as an antibacterial agent.
Study on Herbicidal Effects
In another study focusing on herbicidal effects, researchers assessed the impact of this compound on weed growth:
Weed Species | Effect Observed |
---|---|
Digitaria sanguinalis | Inhibition of germination |
Imperata cylindrica | Prevented rhizome resprouting |
These findings indicate that the compound could serve as an effective herbicide, contributing to sustainable agricultural practices.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-Amino-6-chloro-3-methylbenzoic acid, and how can regioselectivity be optimized?
- Methodological Answer : The compound can be synthesized via electrophilic substitution or catalytic amination. Regioselectivity is critical due to competing positions for functional group attachment. For example, halogenation of 3-methylbenzoic acid derivatives under controlled conditions (e.g., using FeCl₃ as a catalyst) can yield the 6-chloro isomer. Subsequent amination via Buchwald-Hartwig coupling or nitration/reduction sequences may introduce the amino group at position 2. Purity validation using HPLC (≥95% purity thresholds) and NMR (to confirm substituent positions) is essential .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (¹H/¹³C NMR, FTIR). For instance, the IUPAC name and SMILES structure (C8H8ClNO2;
O=C(O)C1=CC(Cl)=CC(=C1N)C
) provided in CAS data (RN 20776-67-4) can guide peak assignments in NMR. Compare observed chemical shifts with predicted values (e.g., aromatic protons near δ 6.5–7.5 ppm, carboxylic acid proton at δ ~12 ppm). Purity standards >95% are typical for research-grade material .
Q. What solvents and conditions are optimal for recrystallization or purification?
- Methodological Answer : Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by slow cooling in ethanol/water mixtures. Acid-base extraction (pH adjustment to precipitate the free acid) is effective due to the compound’s carboxylic acid group. Monitor solubility trends using Hansen solubility parameters and differential scanning calorimetry (DSC) to identify polymorphic stability .
Advanced Research Questions
Q. How can conflicting NMR data for this compound derivatives be resolved?
- Methodological Answer : Discrepancies in aromatic proton splitting patterns may arise from steric hindrance or solvent effects. Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts. Computational tools (DFT-based NMR prediction) and 2D NMR (COSY, HSQC) can clarify coupling constants and confirm substituent positions. Cross-reference with NIST spectral databases for analogous chlorinated benzoic acids .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer : The carboxylic acid group deprotonates under basic conditions, increasing solubility but risking decarboxylation at elevated temperatures. Under acidic conditions, protonation of the amino group (pKa ~4–5) may reduce nucleophilicity. Conduct accelerated stability studies (40°C/75% RH) with pH-varied buffers, monitoring degradation via LC-MS. Compare with structurally related compounds (e.g., 6-chloroanthranilic acid) to identify protective functional group interactions .
Q. How do steric and electronic effects influence the compound’s reactivity in peptide coupling or metal chelation?
- Methodological Answer : The methyl group at position 3 introduces steric hindrance, potentially slowing amide bond formation (e.g., via EDC/HOBt). Electronic effects from the electron-withdrawing chlorine and carboxylic acid groups enhance metal-binding affinity (e.g., for Cu²⁺ or Fe³⁺). Titration calorimetry (ITC) and X-ray crystallography of metal complexes can quantify binding constants and coordination geometry .
Q. What strategies mitigate contradictions in reported bioactivity data (e.g., antimicrobial vs. inert behavior)?
- Methodological Answer : Bioactivity discrepancies may stem from assay conditions (e.g., nutrient media pH affecting solubility) or impurity profiles. Re-evaluate biological assays using rigorously purified batches (HPLC-validated) and standardized protocols (CLSI guidelines). Compare with structurally validated analogs (e.g., 2-Amino-5-chlorobenzoic acid) to isolate substituent-specific effects. Meta-analyses of existing literature should account for batch-to-batch variability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Substituted Analogs
Chlorinated Derivatives
- 2-Amino-3-chlorobenzoic acid (CAS 2457-76-3): Shares the same molecular formula (C₇H₆ClNO₂) but differs in substituent positions (Cl at position 3, NH₂ at position 2). Its molecular weight is 171.58 g/mol. This compound is a precursor in agrochemical synthesis but exhibits lower steric hindrance compared to the 6-chloro-3-methyl analog .
- 2-Amino-4-chloro-5-methylbenzoic acid (CAS 2148-56-3): Contains Cl at position 4 and CH₃ at position 3.
Methylated Derivatives
- 2-Amino-3-methylbenzoic acid (CAS 4389-45-1): Lacks chlorine, with a methyl group at position 3. Its lower molecular weight (151.16 g/mol) and non-halogenated structure enhance solubility in polar solvents compared to chlorinated analogs .
- 2-Amino-4-methylbenzoic acid: The methyl group at position 4 alters electronic distribution, reducing acidity compared to the 3-methyl derivative .
Dichlorinated Analogs
- 2-Amino-3,6-dichlorobenzoic acid (CAS 3032-32-4): Features two chlorine atoms (positions 3 and 6) and a molecular formula of C₇H₅Cl₂NO₂ (molecular weight: 206.02 g/mol). The additional chlorine increases hydrophobicity and may enhance binding affinity in receptor-ligand systems .
Ester Derivatives
- Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9): The esterification of the carboxylic acid group improves lipophilicity, making it more suitable for organic phase reactions. This derivative is a key intermediate in prodrug design .
Properties
IUPAC Name |
2-amino-6-chloro-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZZHPAEYROYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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